molecular formula C4H10Cl2N2O2S B12728980 Sulfamide, N,N-bis(2-chloroethyl)- CAS No. 89212-40-8

Sulfamide, N,N-bis(2-chloroethyl)-

Cat. No.: B12728980
CAS No.: 89212-40-8
M. Wt: 221.11 g/mol
InChI Key: XYJOPEOAJAVLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamide, N,N-bis(2-chloroethyl)-: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a sulfamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, N,N-bis(2-chloroethyl)- typically involves the reaction of chloroethylamine with sulfamide. One common method includes the use of chlorosulfonyl isocyanate (CSI) in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane, and the product is obtained in high yield .

Industrial Production Methods: Industrial production of Sulfamide, N,N-bis(2-chloroethyl)- often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Sulfamide, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sulfamide, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of chemotherapeutic agents and other medicinal compounds.

    Industry: The compound is utilized in the production of polymers and other industrial materials .

Mechanism of Action

The mechanism of action of Sulfamide, N,N-bis(2-chloroethyl)- involves its ability to form covalent bonds with biological molecules. The chloroethyl groups can alkylate DNA and proteins, leading to the disruption of cellular processes. This alkylation can result in the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. The compound’s ability to target rapidly dividing cells makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    N,N-bis(2-chloroethyl)-N-nitrosourea (BCNU): A well-known chemotherapeutic agent with similar alkylating properties.

    N,N-bis(2-chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another chemotherapeutic agent with a similar mechanism of action.

    N,N-bis(2-chloroethyl)-N-methylamine: A related compound with similar chemical properties

Uniqueness: Sulfamide, N,N-bis(2-chloroethyl)- is unique due to its specific sulfamide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives and its versatility in various chemical reactions make it a valuable compound in research and industrial applications .

Properties

CAS No.

89212-40-8

Molecular Formula

C4H10Cl2N2O2S

Molecular Weight

221.11 g/mol

IUPAC Name

1-chloro-2-[2-chloroethyl(sulfamoyl)amino]ethane

InChI

InChI=1S/C4H10Cl2N2O2S/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H2,7,9,10)

InChI Key

XYJOPEOAJAVLCJ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.